Benzene-1,4-disulfonamide

説明

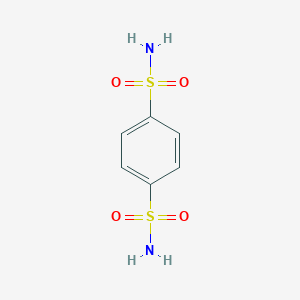

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzene-1,4-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUBWJAJSXAOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632245 | |

| Record name | Benzene-1,4-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16993-45-6 | |

| Record name | Benzene-1,4-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzene-1,4-disulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Derivatization

Established Synthetic Routes for Benzene-1,4-disulfonamide

The creation of the this compound core is a well-documented process that primarily involves the sulfonation of a benzene (B151609) ring, followed by amination. The careful execution of these steps is crucial for achieving high yields and purity of the final product.

Sulfonation and Amination Approaches to the Core Structure

The synthesis typically commences with the electrophilic aromatic substitution reaction of benzene to introduce two sulfonic acid groups. This is commonly achieved by heating benzene with fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in sulfuric acid. The use of oleum (B3057394) is advantageous as it provides a higher concentration of the active electrophile, SO₃, which facilitates the formation of the disubstituted product, benzene-1,4-disulfonic acid.

Following the disulfonation, the sulfonic acid moieties are converted into the corresponding sulfonamide groups. This transformation is a two-step process. Initially, the benzene-1,4-disulfonic acid is treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), to yield benzene-1,4-disulfonyl chloride. Subsequently, this intermediate is reacted with an ammonia (B1221849) source, typically aqueous or gaseous ammonia, to produce this compound.

Control of Reaction Conditions for Optimized Yields and Purity

The efficiency of the synthesis and the purity of the resulting this compound are highly dependent on the meticulous control of reaction parameters. In the initial sulfonation step, the reaction temperature and the concentration of the sulfonating agent are critical factors. To preferentially obtain the 1,4-disubstituted isomer, the reaction is often carried out at elevated temperatures, for instance, between 150–200°C in pressurized reactors.

The subsequent chlorination and amination steps also require careful control of conditions to maximize yield and purity. The choice of chlorinating agent and the temperature of the reaction are important considerations for the conversion of the sulfonic acid to the sulfonyl chloride. Similarly, the concentration of ammonia and the reaction temperature during the amination step can influence the final product's quality.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Step | Reagent | Key Conditions | Purpose |

|---|---|---|---|

| Sulfonation | Fuming sulfuric acid (20% SO₃) | 150–200°C, pressurized reactors | To favor the formation of the 1,4-disubstituted product. |

| Chlorination | Phosphorus pentachloride (PCl₅) | 80°C | Conversion of sulfonic acid to sulfonyl chloride. |

| Amination | Ammonia (NH₃) | 25°C | Formation of the sulfonamide from the sulfonyl chloride. |

Strategies for the Preparation of this compound Derivatives

The versatile nature of the this compound scaffold allows for the synthesis of a diverse array of derivatives. These modifications are instrumental in modulating the compound's physicochemical properties and biological activity.

Nucleophilic Substitution Reactions in Derivative Synthesis

Nucleophilic aromatic substitution (SNAr) presents a powerful method for modifying the this compound core. wikipedia.org The presence of two strongly electron-withdrawing sulfonamide groups on the benzene ring makes it more susceptible to nucleophilic attack, a reaction that is typically challenging for unsubstituted benzene. libretexts.org

In this approach, a halogenated this compound can serve as a precursor, where the halogen atom acts as a leaving group. This enables the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, leading to a diverse library of derivatives. The success of these substitution reactions is highly dependent on the reaction conditions, including the choice of solvent and temperature. For a nucleophilic aromatic substitution to proceed, the aromatic ring generally requires an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

Formation of Substituted Sulfonamide and Amide Linkages

A primary and widely employed strategy for the derivatization of this compound involves the formation of substituted sulfonamides. This is achieved by reacting benzene-1,4-disulfonyl chloride with a broad range of primary and secondary amines. This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. The vast number of commercially available amines allows for the creation of a large and structurally diverse library of N-substituted derivatives.

Furthermore, amide linkages can be introduced by coupling the amino groups of a suitably functionalized this compound derivative with carboxylic acids or their activated forms, such as acid chlorides or esters. This approach further expands the chemical space of accessible derivatives. For instance, researchers have synthesized derivatives by reacting benzene-1,4-disulfonyl chloride with amino acid esters, leading to compounds with potential biological activities. nih.gov

Table 2: Examples of this compound Derivative Synthesis

| Derivative Type | Synthetic Approach | Key Reagents |

|---|---|---|

| Substituted Sulfonamides | Reaction of benzene-1,4-disulfonyl chloride with amines | Various primary and secondary amines, base (e.g., triethylamine) |

| Amide-linked Derivatives | Coupling of an amino-functionalized derivative with carboxylic acids | Carboxylic acids, coupling agents (e.g., DCC, EDC) |

| N-Aryl-β-alanine Derivatives | Reaction with acrylic acid | Acrylic acid, hydroquinone |

Application of Click Chemistry for Functionalized Derivatives

Click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has emerged as a powerful tool for the functionalization of this compound. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that has been successfully applied in this context. beilstein-journals.org

This strategy involves the initial preparation of an azide- or alkyne-functionalized this compound derivative. This functionalized core can then be "clicked" with a complementary alkyne- or azide-containing molecule, respectively, to form a stable triazole linkage. This methodology provides an efficient and modular approach to synthesizing complex molecular architectures based on the this compound scaffold. For example, a series of new 1,2,3-triazoles were synthesized via the 1,3-dipolar cycloaddition reaction of 4-azidobenzenesulfonamide (B1226647) with various acetylenic and olefinic compounds. researchgate.net

Regioselective Synthesis Techniques for Specific Isomers

The synthesis of the specific 1,4-isomer (para-isomer) of benzene-disulfonamide necessitates a deep understanding of the principles of electrophilic aromatic substitution, particularly the concepts of kinetic versus thermodynamic control. wikipedia.orgjackwestin.com The direct disulfonation of benzene with fuming sulfuric acid (oleum) presents a classic case where reaction conditions dictate the isomeric outcome. chemistrysteps.comuomustansiriyah.edu.iq

The initial sulfonation of benzene yields benzenesulfonic acid. The sulfonic acid group (-SO₃H) is a deactivating and meta-directing substituent. chemistrysteps.com Consequently, the second sulfonation reaction, if performed under kinetic control (lower temperatures), will preferentially yield the 1,3-isomer (meta-isomer) as it is formed faster. youtube.comlibretexts.org

However, a key feature of aromatic sulfonation is its reversibility. chemistrysteps.comwikipedia.org This reversibility is exploited to achieve the desired 1,4-isomer. By conducting the reaction at higher temperatures, the system is placed under thermodynamic control. wikipedia.org Under these conditions, the initially formed, less stable meta-isomer can revert to benzenesulfonic acid. chemistrysteps.comlibretexts.org Over time, the reaction equilibrium shifts to favor the formation of the most thermodynamically stable isomer, which is the para-isomer (benzene-1,4-disulfonic acid). youtube.comthecatalyst.org This isomer benefits from reduced steric hindrance compared to the ortho-isomer and is more stable than the meta-isomer.

The general process involves two main stages:

Disulfonation: Benzene is heated with excess fuming sulfuric acid at elevated temperatures (e.g., 200-245°C) to favor the formation of the thermodynamically stable benzene-1,4-disulfonic acid. acs.org

Conversion to Disulfonamide: The resulting benzene-1,4-disulfonic acid is first converted to its corresponding disulfonyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This intermediate, benzene-1,4-disulfonyl chloride, is then reacted with ammonia to yield the final product, this compound.

This strategic manipulation of reaction temperature to leverage thermodynamic control is the cornerstone of regioselectively synthesizing the 1,4-isomer.

| Parameter | Kinetic Control | Thermodynamic Control |

| Temperature | Lower Temperatures | Higher Temperatures |

| Major Product | Benzene-1,3-disulfonic acid (Meta) | Benzene-1,4-disulfonic acid (Para) |

| Controlling Factor | Rate of Formation | Product Stability |

| Reversibility | Effectively irreversible | Reversible, allows for equilibration |

Innovative Methodologies for Scalability in Academic and Industrial Contexts

Transitioning the synthesis of this compound from laboratory-scale batches to larger, more efficient production requires innovative methodologies. Modern approaches focus on continuous processing and automation to improve safety, consistency, and throughput.

Exploration of Continuous Flow Processes

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of sulfonamides and their precursors, particularly in terms of safety and scalability. mdpi.comrsc.org The highly exothermic nature of sulfonation and chlorosulfonation reactions can be managed more effectively in flow reactors, which feature high surface-area-to-volume ratios, enabling efficient heat exchange and precise temperature control. rsc.org

For a multi-step synthesis like that of this compound, a continuous flow process would involve pumping the reactants through a series of interconnected reactors, where each reactor is optimized for a specific step (e.g., disulfonation, chlorination, amination). google.com Recent work on the continuous production of aryl sulfonyl chlorides has demonstrated the feasibility of this approach. mdpi.com Such systems can employ multiple continuous stirred-tank reactors (CSTRs) in sequence. researchgate.net This method facilitates the controlled handling of hazardous reagents like chlorosulfonic acid and allows for the safe management of toxic gaseous byproducts. mdpi.comchemithon.com The result is a significant improvement in spacetime yield and process safety compared to batch methods. mdpi.com

Automation in Reaction Parameter Control

Automation is integral to the scalability and reproducibility of chemical syntheses. merckmillipore.comwikipedia.org Automated chemical synthesis reactors can precisely control and monitor critical reaction parameters such as temperature, pressure, reagent addition rates, and stirring speed, minimizing human error and ensuring batch-to-batch consistency. mt.com

In the context of producing this compound, automated systems can be implemented in both batch and continuous flow setups. For instance, in a continuous process for aryl sulfonyl chloride production, an automated control scheme using gravimetric balances and feedback controllers can maintain consistent reactor fill levels and pumping performance. mdpi.com Automated platforms, such as those offered by Mettler Toledo or Merck Millipore, allow chemists to program and execute multi-step recipes unattended. merckmillipore.commt.com These systems automatically log all data, providing a comprehensive record of the reaction conditions. mt.com This level of control is crucial for optimizing the regioselective sulfonation step, where temperature is paramount, and for safely managing the subsequent energetic chlorination and amination steps. chemspeed.com The integration of automation leads to enhanced process reliability, safety, and efficiency. mdpi.com

Advanced Spectroscopic and Structural Elucidation of Benzene 1,4 Disulfonamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural validation of benzene-1,4-disulfonamide and its analogues, offering detailed insights into the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Validation

¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of synthesized this compound derivatives. researchgate.net In a study of N¹,N³-bis(2-benzamidophenyl)benzene-1,3-disulfonamide, the ¹H NMR spectra in both DMSO-d6 and acetone-d6 (B32918) showed a symmetric structure, which was crucial for its initial characterization. jyu.fi The chemical shifts, reported in parts per million (ppm), and coupling constants (J), in hertz (Hz), provide a detailed map of the proton and carbon environments within the molecule. nih.gov For instance, the aromatic protons of the benzene (B151609) ring in this compound derivatives typically appear as multiplets in the region of δ 7.8–8.2 ppm.

The following table summarizes typical NMR data for a substituted this compound analogue.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 8.68 | s | Ar-H | |

| ¹H | 8.52 | s | Ar-H | |

| ¹H | 8.28–8.13 | m | Ar-H | |

| ¹H | 8.02 | dd | J = 8.6, 1.8 Hz | Ar-H |

| ¹H | 3.36 | q | J = 7.1 Hz | CH₂ |

| ¹H | 1.19 | td | J = 7.2, 1.0 Hz | CH₃ |

| ¹³C | 143.0, 134.6, 131.2, 128.2, 127.6, 126.4, 123.3, 116.2, 116.1 | Aromatic Carbons |

This table is illustrative and specific values can vary based on the solvent and specific substituents on the this compound core. jyu.finih.gov

Confirmation of Substituent Positions and Sulfonamide Connectivity

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in unequivocally establishing the positions of substituents and the connectivity of the sulfonamide groups. jyu.fi For example, in the synthesis of N¹,N³-bis(2-benzamidophenyl)benzene-1,3-disulfonamide, 2D NMR experiments confirmed the proposed structure. jyu.fi The observation of correlations between specific protons and carbons allows for the unambiguous assignment of the substitution pattern on the benzene ring, distinguishing between, for example, 1,3- and 1,4-disubstituted isomers. The connectivity of the sulfonamide nitrogen to its substituents can also be confirmed through these correlation experiments.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry for Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition and molecular weight of this compound and its analogues. nih.gov The molecular weight of this compound is 236.3 g/mol . HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the assigned structure. For instance, in a study of various this compound derivatives, HRMS was used to confirm the exact mass of the synthesized compounds. google.com

| Compound | Calculated Molecular Weight ( g/mol ) | Observed m/z | Technique |

| This compound | 236.27 | 235.99254909 (Monoisotopic) | ESI-MS |

| N¹,N³-bis(2-benzamidophenyl)benzene-1,3-disulfonamide | 212.25 | 235.08 [M+Na]⁺ | ESI-TOF |

X-ray Crystallography Studies

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |

| C₃₁H₂₃ClN₂O₄S₂ Derivative | Triclinic | P-1 | S-O: ~1.42-1.44 | O-S-O: ~120 |

| N¹,N³-bis(2-benzamidophenyl)benzene-1,3-disulfonamide | - | - | - | - |

Determination of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystalline solid, or crystal packing, is dictated by a variety of intermolecular interactions. In the case of this compound and its analogues, these forces are fundamental to the stability and polymorphic nature of their crystal structures. nih.govbohrium.com

Key intermolecular interactions that govern the crystal packing of sulfonamides include:

π-π Interactions: The aromatic benzene rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The distances between the centroids of these rings are typically in the range of 3.7 to 3.9 Å. nih.govresearchgate.net

Electrostatic Forces: The polar nature of the sulfonamide groups contributes to significant electrostatic interactions within the crystal. bohrium.com

The interplay of these interactions can lead to the formation of different crystal polymorphs, which are distinct crystalline forms of the same compound. nih.govresearchgate.net These polymorphs can exhibit different physical properties, which is of great interest to the pharmaceutical industry. bohrium.com Computational modeling, particularly using Density Functional Theory (DFT), has proven to be a valuable tool for understanding and predicting the crystal structures and polymorphism of sulfonamides. bohrium.com

| Interaction Type | Description | Typical Distance/Geometry | Significance in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonds (N-H···O) | Interaction between the hydrogen atom of the sulfonamide N-H group and an oxygen atom of a neighboring sulfonamide group. | - | Primary driving force for the formation of supramolecular structures. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Centroid-centroid distances of 3.727 (9) and 3.858 (9) Å. researchgate.net | Contributes to the stabilization of the crystal lattice. researchgate.net |

| C-H···π Interactions | Weak hydrogen bonds between a C-H bond and a π-system. | - | Observed in some sulfonamide structures, contributing to the overall packing arrangement. semanticscholar.org |

Elucidation of Hydrogen-Bonding Networks

Hydrogen bonds are the cornerstone of the supramolecular architecture of this compound and related compounds. The sulfonamide moiety, with its N-H proton donor and sulfonyl oxygen proton acceptors, readily participates in these interactions.

Systematic analysis of the crystal structures of aromatic sulfonamides has revealed several recurring hydrogen-bonding patterns. acs.org These patterns can be classified into four main types: Dimeric, Zigzag, Helical, and Straight. acs.org The formation of these patterns is influenced by the conformation of the sulfonamide group, which preferentially adopts a synclinal conformation. acs.org

The specific network of hydrogen bonds has a profound impact on the properties of the crystal, including its chirality. For instance, crystals exhibiting Dimeric and Zigzag patterns, which involve enantiomeric synclinal conformers, are typically achiral. acs.org In contrast, a higher proportion of compounds with Helical or Straight hydrogen-bonding patterns in their crystals demonstrate chiral crystallization. acs.org

| Hydrogen-Bonding Pattern | Description | Resulting Crystal Property |

|---|---|---|

| Dimeric | Involves the formation of hydrogen-bonded pairs of molecules. acs.org | Typically results in achiral crystals. acs.org |

| Zigzag | Molecules are linked in a zigzag chain via hydrogen bonds. acs.org | Generally forms achiral crystals. acs.org |

| Helical | Hydrogen bonds create a helical arrangement of molecules. acs.org | Often leads to chiral crystallization. acs.org |

| Straight | Molecules are connected in a linear fashion through hydrogen bonds. acs.org | Associated with a higher likelihood of chiral crystallization. acs.org |

Structural Insights into Ligand-Target Binding Modes

The biological activity of this compound analogues is intrinsically linked to their ability to bind to specific protein targets. X-ray crystallography and computational modeling provide invaluable insights into the precise nature of these interactions at the molecular level.

A notable example is the inhibition of oxidative phosphorylation (OXPHOS), a promising strategy for cancer therapy. nih.govnih.gov Analogues of this compound have been developed as potent inhibitors of Complex I of the mitochondrial electron transport chain. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that the distance and orientation between the two sulfonamide moieties are critical for potency. nih.gov Modifications to the substituents on the benzene ring and the sulfonamide nitrogen atoms can be tailored to optimize binding affinity and selectivity. nih.gov For instance, the introduction of an oxadiazole ring as a bioisosteric replacement for a tert-butyl carbamate (B1207046) was shown to maintain favorable hydrogen-bonding interactions and improve potency. nih.gov

In another context, this compound derivatives have been designed to target the interaction between the KRas oncoprotein and its chaperone PDE6δ. pdbj.org Highly potent inhibitors have been developed that form up to seven hydrogen bonds with PDE6δ, resulting in picomolar affinity. pdbj.org The crystal structure of these inhibitor-protein complexes reveals the specific amino acid residues involved in the binding and highlights the importance of hydrogen bonding for achieving high affinity and overcoming challenges such as rapid inhibitor release. pdbj.org

The covalent labeling of proteins at glutamic acid residues has also been achieved using ligands that incorporate a this compound scaffold. pdbj.org The crystal structure of such a ligand covalently bound to its target, PDE6δ, confirms the formation of a stable enol ester and provides a blueprint for the design of new chemical biology tools. pdbj.org

| Analogue/Derivative | Biological Target | Key Binding Interactions | Reference |

|---|---|---|---|

| OXPHOS Inhibitors (e.g., Compound 53) | Mitochondrial Complex I | Hydrogen bonds, hydrophobic interactions. The appropriate distance and orientation of sulfonamide groups are crucial. nih.gov | nih.gov |

| Deltasonamide1 | PDE6δ | Up to seven hydrogen bonds. pdbj.org | pdbj.org |

| Inhibitor-15 | PDE6δ | Covalent bond formation with a glutamic acid residue. pdbj.org | pdbj.org |

Biological Activities and Mechanistic Studies

Inhibition of Oxidative Phosphorylation (OXPHOS) Pathways

Inhibition of oxidative phosphorylation (OXPHOS) is a promising therapeutic strategy for cancers that are highly dependent on aerobic metabolism. nih.govnih.govacs.org Benzene-1,4-disulfonamide was identified as a hit compound in a phenotypic screen designed to find molecules that are selectively cytotoxic to cancer cells in a galactose-containing medium, a condition that forces cells to rely on OXPHOS for energy production. nih.govnih.govacs.org

Targeting Mitochondrial Complex I of the Electron Transport Chain

A key mechanism of action for this compound derivatives is the inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain. nih.govnih.gov This inhibition disrupts the transfer of electrons from NADH to the rest of the chain, a critical step in aerobic respiration. nih.gov The lead compound, a racemic mixture of a this compound derivative, was found to be a potent Complex I inhibitor. nih.govnih.gov Further optimization of this scaffold has led to the discovery of even more potent Complex I inhibitors. nih.gov Photoaffinity labeling experiments with related bis-sulfonamides have suggested that these compounds may bind to the quinone-accessing cavity of complex I, specifically interacting with the 49-kDa, PSST, and ND1 subunits. nih.gov

Disruption of Adenosine (B11128) Triphosphate (ATP) Synthesis

By inhibiting Complex I, this compound and its analogs effectively shut down the electron transport chain, which in turn dissipates the proton gradient across the inner mitochondrial membrane. nih.gov This gradient is the driving force for ATP synthase (Complex V) to produce adenosine triphosphate (ATP), the primary energy currency of the cell. nih.gov Consequently, these compounds potently deplete ATP production in cancer cells, particularly under conditions where they are forced to rely on OXPHOS. nih.govacs.org For instance, a lead derivative of this compound was shown to inhibit ATP production in MIA PaCa-2 pancreatic cancer cells with an IC₅₀ value of 118.5 ± 2.2 nM in a galactose-containing medium. nih.govacs.org

Selective Cytotoxicity in Cancer Cells Dependent on Aerobic Metabolism

A significant finding is the selective cytotoxicity of this compound derivatives in cancer cells that are dependent on aerobic metabolism. nih.govnih.govacs.org Many cancer subtypes, including certain breast cancers, lymphomas, and acute myeloid leukemia, are highly reliant on OXPHOS for their bioenergetics and biomass production. nih.govresearchgate.net Cancer stem cells are also known to depend on OXPHOS. nih.gov In laboratory studies, the cytotoxicity of these compounds is significantly more pronounced when cancer cells are cultured in a galactose medium (forcing OXPHOS) compared to a high-glucose medium (favoring glycolysis). nih.gov For example, the initial hit compound, a racemic mixture of this compound, demonstrated a dose-dependent inhibition of UM16 pancreatic cancer cell growth with an IC₅₀ of 0.58 μM. nih.govacs.org

| Compound | Cell Line | Condition | IC₅₀ (μM) |

|---|---|---|---|

| This compound (racemic mixture 1) | UM16 (Pancreatic Cancer) | Not Specified | 0.58 |

| R-enantiomer 2 | UM16 (Pancreatic Cancer) | Not Specified | 0.31 |

| S-enantiomer 3 | UM16 (Pancreatic Cancer) | Not Specified | 9.47 |

Induction of Apoptosis in Susceptible Cancer Cell Lines

The inhibition of OXPHOS and subsequent depletion of ATP by this compound derivatives can lead to cancer cell death. nih.gov The shutdown of essential energy production and biomass synthesis ultimately triggers apoptosis, a form of programmed cell death, in susceptible cancer cell lines. nih.govnih.gov This apoptotic induction is a key outcome of the metabolic crisis initiated by the compound.

Metabolic Reprogramming in Cancer Subtypes Dependent on OXPHOS

Cancer cells exhibit metabolic plasticity, often switching between glycolysis and OXPHOS to meet their energetic and biosynthetic demands. Certain cancer subtypes, however, become heavily reliant on OXPHOS. nih.govresearchgate.net This dependency can be intrinsic or acquired as a resistance mechanism to therapies that target glycolysis. acs.org By inhibiting OXPHOS, this compound and its derivatives force a metabolic reprogramming in these OXPHOS-dependent cancer cells. acs.org Unable to generate sufficient ATP through alternative pathways like glycolysis, these cells face an energy crisis, leading to their demise. nih.gov This targeted disruption of metabolism underscores the therapeutic potential of these compounds against specific cancer vulnerabilities. acs.org

Carbonic Anhydrase (CA) Inhibition

Aromatic sulfonamides are a well-established class of inhibitors for the zinc enzyme carbonic anhydrase (CA). nih.gov Benzene (B151609) disulfonamides, including benzene-1,3-disulfonamide (B1229733) derivatives, have been shown to act as potent inhibitors of various CA isozymes. nih.gov Some CA isoforms, such as CA IX and CA XII, are tumor-associated and their expression is often induced by hypoxia. mdpi.com These enzymes play a crucial role in regulating the pH of the tumor microenvironment, which is linked to tumor progression and metastasis. plos.org

While the primary focus of recent research on this compound has been on OXPHOS inhibition, the inherent properties of the benzenesulfonamide (B165840) scaffold suggest a potential for CA inhibition. nih.govnih.gov The mechanism of CA inhibition by sulfonamides involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. plos.org Although specific inhibitory data for this compound against various CA isozymes is not extensively detailed in the provided context, the broader class of aromatic disulfonamides has demonstrated efficient tumor growth inhibition, which may be partly attributed to their CA inhibitory activity. nih.gov

Phosphodiesterase 6δ (PDE6δ) Inhibition

Modulation of Oncogenic Ras Signaling Pathways

Research into substituted benzene disulfonamides has identified their potential to inhibit oncogenic Ras signaling. A patented invention has shown that these compounds can bind to the prenyl-binding pocket of phosphodiesterase-δ (PDEδ). This action is significant because PDEδ is known to bind to farnesylated Ras proteins, effectively acting as a chaperone that transports Ras to its cellular membrane locations. By inhibiting the binding of PDEδ to farnesylated Ras, these benzene disulfonamide compounds disrupt the trafficking and localization of Ras, which is crucial for its signaling function. This disruption leads to the inhibition of oncogenic Ras signaling in cells, presenting a potential therapeutic strategy for cancers driven by Ras mutations. tandfonline.com

The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. acs.org Mutations in Ras genes are common in many human cancers, leading to a state of persistent activation that drives tumor growth. acs.orgmdpi.com The aberrant activation of Ras downstream effectors, primarily the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, is a hallmark of tumorigenesis. acs.org The strategy of inhibiting the PDEδ-Ras interaction with benzene disulfonamide derivatives offers a novel approach to attenuating these oncogenic signals. tandfonline.com

Impact on Tumor Cell Proliferation and Viability

The this compound scaffold has been the foundation for the development of potent inhibitors of cancer cell proliferation. A key mechanism identified is the inhibition of oxidative phosphorylation (OXPHOS), a metabolic process that certain cancers rely on for energy and biomass production. ijcce.ac.irnih.gov

A notable discovery was a this compound compound, identified in a phenotypic screen, which demonstrated selective cytotoxicity against pancreatic cancer cells cultured in a galactose medium, a condition that forces cells to depend on OXPHOS for energy. ijcce.ac.irnih.gov Mechanistic studies revealed that this class of compounds acts by inhibiting Complex I of the mitochondrial electron transport chain. ijcce.ac.irnih.gov This inhibition depletes the production of adenosine triphosphate (ATP), leading to significant cytotoxicity and cell death in cancer cells dependent on aerobic metabolism. ijcce.ac.irnih.govtandfonline.com

Extensive structure-activity relationship (SAR) studies have led to the optimization of the initial hit compound, yielding derivatives with nanomolar potency. For instance, the racemic mixture of a lead this compound compound inhibited the growth of UM16 pancreatic cancer cells with an IC₅₀ of 0.58 μM. ijcce.ac.irnih.gov Further separation of its enantiomers showed that the R-enantiomer was significantly more potent (IC₅₀ = 0.31 μM) than the S-enantiomer (IC₅₀ = 9.47 μM), highlighting the specific nature of the interaction with its biological target. ijcce.ac.irnih.gov An optimized derivative, DX3-235, showed an IC₅₀ of 0.07 μM in MIA PaCa-2 pancreatic cancer cells.

The anti-proliferative effects of benzenesulfonamide derivatives are not limited to pancreatic cancer. Studies have shown their efficacy against various other cancer cell lines, including those of the lung and breast. nih.govctppc.orgresearchgate.net The mechanism in these cases is often linked to the inhibition of tumor-associated carbonic anhydrase (CA) isoforms, such as CA IX. ctppc.org For example, certain novel benzenesulfonamide derivatives incorporating s-triazines showed potent cytotoxic activity under hypoxic conditions against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, with IC₅₀ values in the low micromolar range. ctppc.org

Table 1: Cytotoxic Activity of this compound Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Primary Mechanism of Action |

| Racemic Compound 1 | UM16 Pancreatic Cancer | 0.58 | OXPHOS Inhibition |

| R-enantiomer 2 | UM16 Pancreatic Cancer | 0.31 | OXPHOS Inhibition |

| S-enantiomer 3 | UM16 Pancreatic Cancer | 9.47 | OXPHOS Inhibition |

| Optimized Derivative 65 (DX3-235) | MIA PaCa-2 Pancreatic Cancer | 0.07 | OXPHOS Inhibition |

| Derivative 12d | MDA-MB-468 Breast Cancer | 3.99 | Carbonic Anhydrase IX Inhibition |

| Derivative 12i | MDA-MB-468 Breast Cancer | 1.48 | Carbonic Anhydrase IX Inhibition |

| Derivative 12d | CCRF-CM Leukemia | 4.51 | Carbonic Anhydrase IX Inhibition |

| Derivative 12i | CCRF-CM Leukemia | 9.83 | Carbonic Anhydrase IX Inhibition |

Other Investigated Biological Effects of this compound Derivatives

Antimicrobial Properties via Enzyme Inhibition

The benzenesulfonamide scaffold is historically significant for its role in the development of the first systemic antibacterial agents. Contemporary research continues to explore derivatives of this class for new antimicrobial applications. The primary mechanism for the antimicrobial action of many sulfonamides is the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. More recent studies have focused on another class of enzymes: carbonic anhydrases (CAs).

Inhibition of CAs present in bacteria can interfere with their growth. nih.gov Research has shown that benzenesulfonamide derivatives can be potent inhibitors of bacterial CAs. For instance, a library of para- and meta-benzenesulfonamides was evaluated against CAs from Vibrio cholerae (VchCAs). tandfonline.comtandfonline.com While these specific compounds did not show direct antibacterial activity, as VchCAs are linked to virulence rather than survival, they demonstrated strong, nanomolar inhibition of the VchαCA isoform. tandfonline.comtandfonline.com This highlights the potential to design benzenesulfonamide-based inhibitors that target essential bacterial CAs for antimicrobial effects.

Furthermore, newly synthesized benzenesulfonamide derivatives bearing carboxamide functionalities have been evaluated for their antimicrobial activity against a panel of bacteria and fungi. ijcce.ac.irnih.gov For example, different derivatives showed potent activity against E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger, with Minimum Inhibitory Concentration (MIC) values in the low mg/mL range. ijcce.ac.irnih.gov Another study on N-heteroaryl substituted benzene sulphonamides also reported improved biological activity against several tested microorganisms. researchgate.net

Investigation of Anti-inflammatory and Antioxidant Activities

Several studies have synthesized and evaluated novel benzenesulfonamide derivatives for their anti-inflammatory and antioxidant properties. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in various inflammatory conditions. ijcce.ac.ir

In one study, a series of new benzenesulfonamide derivatives with a carboxamide moiety was synthesized. ijcce.ac.ir Many of the synthesized compounds demonstrated good antioxidant activity in vitro. One derivative in particular showed activity comparable to the standard, Vitamin C. ijcce.ac.ir The same study also evaluated the anti-inflammatory effects using a carrageenan-induced rat paw edema model. Several of the novel compounds exhibited potent inhibition of inflammation, with some showing higher activity than the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin, particularly in the first hour of the experiment. nih.gov

Another study focusing on benzene sulfonamide-piperazine hybrids also reported high antioxidant capacity. nih.gov Using various assays (DPPH, ABTS, FRAP, CUPRAC), one of the synthesized compounds was found to have better antioxidant activity than the reference standards in several tests. nih.gov Additionally, a series of sulfanilamide (B372717) derivatives was synthesized and evaluated for biological properties, with one compound showing the highest antioxidant activity (90.74%), comparable to Vitamin C (95.16%). nih.gov These findings underscore the potential of the benzenesulfonamide scaffold as a basis for developing new agents with combined anti-inflammatory and antioxidant effects. ijcce.ac.irnih.gov

Structure Activity Relationship Sar and Lead Optimization Strategies

Elucidation of Structural Determinants for Biological Potency and Selectivity

The potency and selectivity of Benzene-1,4-disulfonamide derivatives are intricately linked to their structural features. Key determinants include modifications to the central benzene (B151609) ring, derivatizations of the sulfonamide groups, and the electronic effects of various substituents.

Modifications to the benzene ring of the this compound core have a significant impact on the compound's inhibitory activity. benchchem.com Research has shown that the spatial arrangement of the two sulfonamide moieties is critical for potency. For instance, a meta-disulfonamide analog showed significantly reduced activity, indicating that the para-substitution pattern is optimal for maintaining the necessary distance and orientation between these groups. nih.gov

Furthermore, the introduction of substituents onto the benzene ring generally leads to a decrease in potency. Studies on analogs with fluoro or methyl groups on the phenyl core demonstrated reduced inhibitory effects. nih.gov This suggests that an unsubstituted benzene ring is preferred for maintaining high biological activity. The table below summarizes the effects of these modifications.

| Compound/Modification | Target/Assay | Result (IC50) | Reference |

| This compound (Core) | OXPHOS Inhibition | Hit Compound | nih.govacs.org |

| Meta-disulfonamide analog | MIA PaCa-2 & BxPC-3 cells | > 30 μM | nih.gov |

| Naphthyl disulfonamide analog | MIA PaCa-2 & BxPC-3 cells | 7.4 μM & 13.4 μM | nih.gov |

| Fluoro-substituted analog | MIA PaCa-2 & BxPC-3 cells | 0.9 μM & 1.6 μM | nih.gov |

| Methyl-substituted analog | MIA PaCa-2 & BxPC-3 cells | 5.1 μM & 5.6 μM | nih.gov |

The sulfonamide groups are essential for the biological activity of this compound derivatives. nih.govbenchchem.com Attempts to replace the sulfonamide with a sulfone resulted in a complete loss of potency, highlighting the critical role of the N-H bond in the sulfonamide for target interaction. nih.gov

Derivatization of the sulfonamide nitrogen has been a key strategy in optimizing the compound's properties. While modifications on one sulfonamide group were explored to enhance properties like solubility, it was found that the other sulfonamide was more tolerant to structural changes. nih.gov For example, introducing an amide on one of the sulfonamide moieties was well-tolerated and helped to lower the compound's calculated lipophilicity (cLogP). nih.gov Conversely, replacing a sulfonamide with a sulfinamide to improve aqueous solubility was detrimental to the compound's potency. nih.gov

The electronic properties of substituents on the this compound scaffold play a crucial role in its binding affinity to its biological target, which has been identified as Complex I of the mitochondrial electron transport chain. nih.govbenchchem.com Electron-withdrawing groups, which pull electron density away from the benzene ring, can significantly influence the interaction with the target protein. masterorganicchemistry.comyoutube.comyoutube.com

In the context of this compound, the sulfonamide groups themselves are electron-withdrawing. The precise electronic balance appears to be critical, as further substitution on the ring with other electron-withdrawing groups like fluorine led to decreased potency. nih.gov This suggests that while the inherent electron-withdrawing nature of the disulfonamide core is important, additional strong electron-withdrawing substituents may disrupt the optimal electronic distribution required for potent binding.

Rational Design Principles for Enhanced Pharmacological Profiles

Building on the foundational SAR data, rational design principles have been applied to enhance the pharmacological properties of this compound derivatives, leading to the development of highly potent and selective OXPHOS inhibitors. nih.govacs.org

Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, has been a key strategy in optimizing the lead compounds. chem-space.comenamine.net This approach was particularly important in addressing metabolic liabilities. For instance, an initial lead compound with an ethyl ester moiety showed poor metabolic stability. nih.gov To overcome this, various bioisosteric replacements were explored.

Replacing the ester with groups like 1,2,4-oxadiazole (B8745197) or isoxazole (B147169) resulted in a significant loss of potency. nih.gov However, the introduction of an oxadiazole ring as a bioisostere for a tert-butyl carbamate (B1207046) in a later-generation compound proved successful in maintaining hydrogen bond interactions and led to the discovery of a highly potent analog. nih.gov

| Original Group | Bioisosteric Replacement | Effect on Potency | Reference |

| Ethyl Ester | 1,2,4-Oxadiazole | Significant loss | nih.gov |

| Ethyl Ester | Isoxazole | Significant loss | nih.gov |

| Tert-butyl carbamate | Oxadiazole ring | Maintained H-bond interactions, led to potent analog | nih.gov |

In more complex derivatives of this compound, which can be considered bifunctional with distinct moieties connected by a linker, the length and orientation of this linker are critical for activity. Investigations into various cyclic and spiro-amine linkers connecting different parts of the molecule revealed that the linker's nature significantly influences potency. nih.gov

For example, a compound incorporating a piperidine (B6355638) linker demonstrated high potency. nih.gov The optimization of this linker region, including its size and the position of substituents, was crucial for achieving the optimal angle and distance between the different functional parts of the molecule, ultimately leading to nanomolar inhibition of Complex I function. nih.gov

Modifications of the Core Motif for Improved Activity

The central this compound core is a critical determinant of the molecule's biological activity. Research into its role as an oxidative phosphorylation (OXPHOS) inhibitor has shown that the spatial arrangement of the two sulfonamide groups is crucial for potency. nih.gov

Modifications to this core motif have been explored to improve activity. For instance, altering the substitution pattern from para to meta on the benzene ring (resulting in a meta-disulfonamide) leads to a significant loss of inhibitory activity, with IC50 values greater than 30 μM in MIA PaCa-2 and BxPC-3 cancer cell lines. nih.gov This suggests that the distance and orientation between the two sulfonamide moieties afforded by the 1,4-substitution pattern are optimal for interacting with the biological target. nih.gov

Furthermore, expanding the aromatic core from a benzene ring to a naphthalene (B1677914) ring (naphthyl disulfonamide) also proved to be detrimental to the compound's potency. nih.gov Substitutions on the core phenyl ring, such as the addition of fluoro or methyl groups, have also been shown to decrease the inhibitory activity against cancer cell lines. nih.gov These findings highlight the stringent structural requirements of the core motif for maintaining potent biological activity.

Table 1: Impact of Core Motif Modifications on Cytotoxicity in Pancreatic Cancer Cell Lines. nih.gov

| Compound | Core Motif | MIA PaCa-2 IC50 (μM) | BxPC-3 IC50 (μM) |

| 16 | meta-disulfonamide | > 30 | > 30 |

| 17 | Naphthyl disulfonamide | 7.4 | 13.4 |

| 18 | Fluoro-substituted phenyl | 0.9 | 1.6 |

| 19 | Methyl-substituted phenyl | 5.1 | 5.6 |

Data sourced from a study on the discovery and optimization of benzene-1,4-disulfonamides as OXPHOS inhibitors. nih.gov

Multi-Parameter Optimization (MPO) Approaches in Drug Discovery Campaigns

Modern drug discovery is a complex balancing act that requires the simultaneous optimization of multiple, often conflicting, parameters. international-pharma.comdrugdiscoverynews.com Multi-Parameter Optimization (MPO) has emerged as a crucial strategy to guide this process, moving beyond the traditional focus on single properties like target potency. international-pharma.comdrugdiscoverynews.com The goal of MPO is to identify compounds with a well-rounded profile, encompassing potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and elimination - ADME), and safety. optibrium.comnih.gov

In the context of developing this compound derivatives, an MPO campaign was instrumental in advancing a hit compound to a potent lead candidate. nih.govnih.gov This approach involves considering a wide range of properties early in the discovery process to avoid late-stage failures. international-pharma.com For instance, while high lipophilicity might increase potency, it can also lead to poor absorption, increased metabolic clearance, and higher toxicity. international-pharma.com MPO methods provide a framework for navigating these trade-offs.

Various MPO techniques are employed in drug discovery, including:

Simple "Rules of Thumb": Guidelines like Lipinski's Rule of Five help in assessing the "drug-likeness" of a compound based on properties like molecular weight and lipophilicity. drugdiscoverynews.com

Desirability Functions: These functions transform multiple properties into a single desirability score, allowing for a holistic assessment of a compound's quality. optibrium.com

Pareto Optimization: This method helps in visualizing and exploring the trade-offs between conflicting objectives, such as potency and metabolic stability. optibrium.com

Probabilistic Approaches: These methods account for the inherent uncertainty in both predictive models and experimental data. nih.gov

Metabolic Stability and Metabolite Identification Studies in Preclinical Optimization

A critical aspect of preclinical drug development is ensuring that a compound possesses adequate metabolic stability to achieve and maintain therapeutic concentrations in the body. nih.gov For sulfonamide-based compounds like this compound derivatives, understanding their metabolic fate is paramount.

Initial studies on early derivatives of this compound revealed poor metabolic stability, with significant hydrolysis of ester moieties observed in mouse and human liver microsomes. nih.gov This metabolic liability prompted further optimization efforts.

Metabolite identification studies are crucial for understanding how a drug is processed in the body. The metabolism of sulfonamides can be species-dependent and typically occurs in the liver. researchgate.net Common metabolic pathways for sulfonamides include: researchgate.net

Phase I Oxidation: This can involve hydroxylation of the aromatic ring. researchgate.net

Phase II Conjugation: This often involves acetylation at the N4-position or glucuronide conjugation. researchgate.net

The identification of metabolites is important for several reasons. Some metabolites may retain pharmacological activity, while others could be responsible for adverse effects. youtube.com For example, the hydroxylamine (B1172632) derivatives of some sulfonamides have been implicated in hypersensitivity reactions. nih.gov

In the optimization of this compound analogs, strategies such as bioisosteric replacement of metabolically labile groups were employed to enhance stability. nih.gov For instance, replacing an easily metabolized ethyl ester with other functional groups can significantly improve the compound's half-life in liver microsomes. nih.gov These studies, often conducted using in vitro systems like liver microsomes and hepatocytes from different species, are essential for predicting a drug's in vivo behavior and ensuring its suitability for further development. nih.govyoutube.com

Preclinical Pharmacological Evaluation Methodologies

In Vitro Efficacy Assays

The in vitro evaluation of Benzene-1,4-disulfonamide has been instrumental in elucidating its anticancer properties. A series of assays have been employed to understand its effects on cancer cell lines, its metabolic dependencies, and its specific molecular targets.

Cytotoxicity and Cell Viability Assays in Various Cancer Cell Lines

The initial assessment of this compound's anticancer potential involved determining its cytotoxic effects on various cancer cell lines. The Pan02 (pancreatic), MIA PaCa-2 (pancreatic), and BxPC-3 (pancreatic) cell lines have been central to these investigations. nih.govnih.govnih.gov

A key finding from these studies is that the cytotoxicity of this compound and its derivatives is significantly enhanced in a galactose-containing medium compared to a glucose-containing medium. nih.gov This suggests a specific dependency of the cancer cells on oxidative phosphorylation (OXPHOS) for survival, a pathway that is targeted by this compound. nih.gov

For instance, the lead compound in one study, a racemic mixture of this compound, inhibited the growth of UM16 pancreatic cancer cells with an IC₅₀ of 0.58 μM. nih.gov Further optimization led to derivatives with even greater potency. For example, compound 2 (the R-enantiomer) showed more than 30-fold higher potency than its S-isoform 3 (IC₅₀ 0.31 vs. 9.47 μM). nih.gov Another optimized compound, 65 (DX3-235), demonstrated nanomolar inhibition of MIA PaCa-2 cell growth. nih.govnih.gov

The following table summarizes the cytotoxic activity of selected this compound derivatives in different pancreatic cancer cell lines.

| Compound | Cell Line | IC₅₀ (μM) in Glucose Medium | IC₅₀ (μM) in Galactose Medium |

| 1 (racemic) | UM16 | Not Reported | 0.58 |

| 2 (R-enantiomer) | UM16 | Not Reported | 0.31 |

| 3 (S-enantiomer) | UM16 | Not Reported | 9.47 |

| 2 | MIA PaCa-2 | 0.4 | Not Reported |

| 2 | BxPC-3 | 0.6 | Not Reported |

| 16 | MIA PaCa-2 | > 30 | Not Reported |

| 16 | BxPC-3 | > 30 | Not Reported |

| 17 | MIA PaCa-2 | 7.4 | Not Reported |

| 17 | BxPC-3 | 13.4 | Not Reported |

| 18 | MIA PaCa-2 | 0.9 | Not Reported |

| 18 | BxPC-3 | 1.6 | Not Reported |

| 19 | MIA PaCa-2 | 5.1 | Not Reported |

| 19 | BxPC-3 | 5.6 | Not Reported |

| 51 | MIA PaCa-2 | 0.07 | Not Reported |

| 51 | BxPC-3 | 0.2 | Not Reported |

| 65 (DX3-235) | MIA PaCa-2 | >10 | 0.03 |

| 66 | MIA PaCa-2 | >10 | 0.02 |

Phenotypic Screens Utilizing Galactose-Containing Media for Metabolic Dependency

A crucial methodology in the discovery of this compound as an OXPHOS inhibitor was the use of phenotypic screens. nih.govnih.gov These screens are designed to identify compounds that are selectively cytotoxic to cancer cells under conditions of metabolic stress.

Specifically, by culturing cancer cells in a medium where glucose is replaced by galactose, the cells are forced to rely on mitochondrial oxidative phosphorylation for their energy production. nih.gov Cells grown in high-glucose media primarily use glycolysis for ATP generation. nih.gov The discovery of this compound as a "hit" in such a screen strongly indicated its mechanism of action as an inhibitor of this metabolic pathway. nih.govnih.govacs.org This approach allows for the identification of compounds that exploit the metabolic vulnerabilities of certain cancer types.

ATP Depletion Assays and NAD⁺/NADH Ratio Measurements

To further confirm that this compound acts as an OXPHOS inhibitor, researchers conducted ATP depletion assays and measured the cellular NAD⁺/NADH ratio. nih.govnih.gov

ATP depletion assays directly measure the impact of the compound on cellular energy levels. In the presence of this compound and its derivatives, a significant decrease in ATP production was observed in MIA PaCa-2 cells cultured in galactose-containing medium. nih.govresearchgate.net For example, compound 2 depleted ATP production with an IC₅₀ value of 118.5 ± 2.2 nM under these conditions. nih.gov The most potent derivative, 66 , showed an IC₅₀ of 17.2 nM for ATP depletion. nih.govresearchgate.net

The NAD⁺/NADH ratio is a key indicator of mitochondrial Complex I activity. nih.govresearchgate.net Complex I is a critical enzyme in the electron transport chain that oxidizes NADH to NAD⁺. nih.gov Inhibition of Complex I leads to a decrease in the NAD⁺/NADH ratio. nih.govresearchgate.net Studies showed that this compound and its analogs significantly reduced the NAD⁺/NADH ratio in MIA PaCa-2 cells, confirming their inhibitory effect on Complex I. nih.govresearchgate.net The most potent derivative, 66 , had an IC₅₀ of 7.1 nM in the NAD⁺/NADH assay, which is over 40-fold more potent than the lead compound 2 . nih.govresearchgate.net

The table below presents the IC₅₀ values for ATP depletion and NAD⁺/NADH ratio reduction for representative this compound derivatives in MIA PaCa-2 cells.

| Compound | ATP Depletion IC₅₀ (nM) in Galactose Medium | NAD⁺/NADH Ratio Reduction IC₅₀ (nM) |

| 2 | 118.5 ± 2.2 | 312 ± 67 |

| 66 | 17.2 | 7.1 |

| 23 (DX3-213B) | 11 | 3.6 |

Direct Enzyme Inhibition Assays

To pinpoint the specific molecular target of this compound, direct enzyme inhibition assays were performed. These assays confirmed that the primary target is Mitochondrial Complex I of the electron transport chain. nih.govnih.gov The compound and its derivatives were shown to directly inhibit the enzymatic activity of Complex I, leading to the observed downstream effects on ATP production and the NAD⁺/NADH ratio. nih.govacs.org

While the primary focus has been on Complex I, some sulfonamides are known to inhibit carbonic anhydrases. nih.govresearchgate.netunifi.it Research has shown that certain benzene-1,3-disulfonamide (B1229733) derivatives can inhibit various isoforms of human carbonic anhydrases (CAs), including mitochondrial CAs VA and VB. nih.govresearchgate.net However, the primary mechanism of action for the anticancer effects of the this compound series discussed here is attributed to the inhibition of OXPHOS via Complex I. nih.gov

In Vivo Pharmacological Models

Following promising in vitro results, the efficacy of this compound derivatives was evaluated in in vivo models of cancer. These models are crucial for understanding the compound's therapeutic potential in a whole-organism context.

Syngeneic and Xenograft Tumor Models

The in vivo antitumor activity of this compound derivatives has been predominantly studied using syngeneic and xenograft tumor models. nih.govlabcorp.com Syngeneic models, where mouse tumor cells are implanted into mice with a competent immune system, are particularly valuable for assessing the interplay between a therapeutic agent and the host immune response. pharmacologydiscoveryservices.combiocytogen.com Xenograft models involve the implantation of human tumor cells into immunodeficient mice. pharmacologydiscoveryservices.com

A key model used in these studies is the Pan02 pancreatic cancer model, which is a syngeneic model in C57BL/6 mice. nih.govlabcorp.com This model is well-established for its aggressive growth and for mimicking aspects of human pancreatic ductal adenocarcinoma. labcorp.com

In the Pan02 model, a close analog of compound 65 , compound 64 (DX3-234), demonstrated significant single-agent efficacy. nih.govnih.gov This finding suggests that potent and selective OXPHOS inhibitors can be effective in treating pancreatic cancer. nih.govacs.org Another optimized derivative, 23 (DX3-213B), also showed significant tumor growth delay in a syngeneic mouse model of pancreatic cancer when administered orally. nih.govnih.gov

The results from these in vivo models provide a strong rationale for the continued development of this compound derivatives as potential therapeutics for pancreatic cancer and other malignancies dependent on oxidative phosphorylation.

Models for Investigating Antimetastatic Activity (e.g., 4T1 Mammary Tumor Cells)

The investigation of antimetastatic potential is a key area of cancer research. The 4T1 mammary tumor cell line is a widely utilized and clinically relevant model for studying late-stage, metastatic breast cancer. nih.govnih.gov Originating from a spontaneously arising BALB/c mouse mammary tumor, the 4T1 cell line is highly tumorigenic and invasive. nih.govcytion.com When transplanted into the mammary fat pad of a syngeneic BALB/c mouse, it not only forms a primary tumor but also spontaneously metastasizes to distant organs, including the lungs, liver, lymph nodes, and brain, thereby mimicking the progression of stage IV human breast cancer. nih.govcytion.comatcc.org This model is particularly valuable because it allows for the study of metastatic disease that develops spontaneously from the primary tumor in an immunocompetent host. nih.govnih.gov

The 4T1 tumor model is characterized by its aggressive nature and its ability to induce a systemic inflammatory response, leading to leukocytosis and splenomegaly, which are also observed in some human cancers. nih.gov Researchers utilize this model to assess the efficacy of potential antimetastatic agents by monitoring the reduction in the size and number of metastatic foci in distant organs. nih.govconicet.gov.ar The resistance of 4T1 cells to 6-thioguanine (B1684491) provides a unique tool for quantifying metastatic cells in various tissues with high accuracy. nih.govatcc.org

Research Findings:

Derivatives of benzenesulfonamide (B165840) have been evaluated for their antimetastatic properties using the 4T1 cell model. Specifically, a series of ureido-substituted benzenesulfonamides have demonstrated potent inhibitory activity against tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. nih.govacs.org These enzymes are overexpressed in many hypoxic tumors and are implicated in tumor progression and metastasis. conicet.gov.ar

One such derivative, 4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamide , was found to significantly inhibit the formation of metastases by the aggressive 4T1 mammary tumor cells. nih.govacs.orgtandfonline.com The inhibition of CA IX is believed to be a key mechanism behind the observed antimetastatic effects. conicet.gov.ar Studies have shown that these ureido-sulfonamides can inhibit the migration and spreading of tumor cells under hypoxic conditions, which are prevalent in solid tumors. conicet.gov.ar The efficacy of these compounds validates that inhibiting tumor-associated CA isoforms is a viable strategy for developing novel antimetastatic drugs. conicet.gov.arnih.gov

| Compound Derivative | Target Enzyme | Inhibition Constant (Kᵢ) | In Vivo Model | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamide | Carbonic Anhydrase IX (CA IX) | Low Nanomolar Range | 4T1 Mammary Tumor Cells | Significantly inhibited the formation of lung metastases. | nih.govacs.org |

| Ureido-substituted benzenesulfonamides (general series) | Carbonic Anhydrase XII (CA XII) | 4.2 - 67.3 nM | 4T1 Mammary Tumor & Human Breast Carcinoma Cells | Effective in attenuating the formation of metastases. | conicet.gov.ar |

Evaluation of Ocular Hypotensive Effects in Animal Models (e.g., Chinchilla)

Animal models are indispensable for the preclinical evaluation of potential antiglaucoma agents, which act by lowering intraocular pressure (IOP). Rabbits, including the Chinchilla breed, are frequently used models in ophthalmic research due to their large, prominent eyes, which facilitate experimental manipulations and measurements. nih.goviuls.roresearchgate.net Their ocular anatomy and physiology, while having distinct differences from humans, share sufficient similarities to make them a valuable tool for screening compounds for ocular hypotensive activity. nih.govresearchgate.net

The standard methodology involves measuring baseline IOP in the animals, followed by topical administration of the test compound. ijpp.comnih.gov The IOP is then monitored at various time points to determine the magnitude and duration of the pressure-lowering effect. nih.govnih.gov Experimental glaucoma can also be induced in these models, for instance, by water loading or long-term administration of steroids, to better simulate the hypertensive conditions of the disease in humans. ijpp.commdpi.com Tonometers, such as the ProTon applanation tonometer, are used to obtain reliable IOP measurements over the course of the study. nih.gov

Research Findings:

The primary mechanism by which sulfonamides, including derivatives of this compound, are thought to exert ocular hypotensive effects is through the inhibition of carbonic anhydrase (CA) in the ciliary body of the eye. nih.govtandfonline.com CA, particularly isoforms CA II and CA IV, plays a crucial role in the secretion of aqueous humor. Inhibiting this enzyme reduces the rate of aqueous humor formation, thereby lowering IOP.

A study on novel aromatic sulfonamides investigated the CA inhibitory activity of N-(3-morpholinopropyl)this compound . nih.govtandfonline.comresearchgate.net This compound was assayed against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA XII. The results demonstrated that this derivative is a potent inhibitor of the key isoforms involved in aqueous humor secretion. nih.govresearchgate.netscispace.com

The compound showed very high activity against hCA I and hCA II, with inhibition constants in the nanomolar range. nih.govresearchgate.net Its potent inhibition of hCA II and hCA IV is particularly significant for glaucoma therapy, as effective lowering of IOP is believed to require substantial inhibition of both these isoforms. researchgate.net Although this derivative was a weaker inhibitor of hCA XII, its strong activity against the primary ocular CAs positions it as a promising candidate for development as a topical antiglaucoma agent. nih.govresearchgate.net

| Compound Derivative | Target Enzyme | Inhibition Constant (IC₅₀) in nmol/L | Relevance to Ocular Hypotension | Reference |

|---|---|---|---|---|

| N-(3-morpholinopropyl)this compound | hCA I | 68 | Present in the eye, but role in IOP is less defined. | nih.govscispace.com |

| hCA II | 58 | Primary target for lowering IOP via reduced aqueous humor secretion. | nih.govscispace.com | |

| hCA IV | 155 | Key membrane-bound target for lowering IOP. | nih.govscispace.com | |

| hCA XII | 520 | Tumor-associated isoform, less critical for IOP regulation. | nih.govscispace.com |

Computational Chemistry and Cheminformatics in Benzene 1,4 Disulfonamide Research

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is crucial for predicting the activity of novel molecules and understanding the structural requirements for a desired biological effect.

In the field of drug discovery, it is often valuable to classify compounds as either 'active' or 'inactive'. Binary Logistic Regression (BLR) is a non-linear statistical model well-suited for this purpose and has been applied to the study of benzenesulfonamide (B165840) derivatives as enzyme inhibitors. ijcce.ac.ir These models are developed using a training set of compounds with known activities to create an equation that can predict the probability of a new compound belonging to the active class.

For instance, QSAR models using BLR have been successfully developed for benzenesulfonamide derivatives targeting carbonic anhydrase (CA) isozymes CA IX and CA XII. ijcce.ac.ir In these studies, a large number of molecular descriptors are calculated for each compound, and logistic regression is used to select the most relevant descriptors and build a predictive model. ijcce.ac.irresearchgate.net The performance of these models is rigorously evaluated using statistical tests, such as self-consistency and jackknife tests. ijcce.ac.ir The goal is to create models with high accuracy, sensitivity, and specificity, enabling the reliable classification of new sulfonamide compounds. ijcce.ac.irsemanticscholar.org

Table 1: Performance of a Binary Logistic Regression Model for Carbonic Anhydrase Inhibitors

| Parameter | CA IX | CA XII |

|---|---|---|

| Accuracy | 85% | 71% |

| Sensitivity | 82% | 68% |

| Specificity | 100% | 80% |

Data sourced from a study on benzenesulfonamide derivative inhibitors of carbonic anhydrase. ijcce.ac.ir

A primary outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of a compound series. These descriptors quantify various aspects of a molecule's structure, including its topology, geometry, and electronic properties. ijcce.ac.irsums.ac.ir

For sulfonamide derivatives, including those based on the Benzene-1,4-disulfonamide scaffold, several key descriptors have been identified as critical for their inhibitory activity against various targets:

Electronic and Quantum Chemical Descriptors: Properties such as electrophilicity, the energy of the highest occupied molecular orbital (HOMO), and the energy of the lowest unoccupied molecular orbital (LUMO) are often correlated with activity. ekb.egnih.gov These descriptors relate to a molecule's reactivity and its ability to participate in charge-transfer interactions with a biological target. nih.govindexcopernicus.com

Topological and Steric Descriptors: Indices that describe molecular shape, size, and branching, such as the Balaban index and Randic connectivity indices, have shown excellent correlation with the carbonic anhydrase inhibitory activity of benzenesulfonamides. researchgate.net Steric effects of substituents are also crucial; a high steric hindrance can prevent the optimal binding of a compound to its target protein, leading to reduced activity. benthamdirect.com

Thermodynamic and Geometrical Descriptors: Descriptors related to a molecule's energy, entropy, and polarity have been shown to influence the inhibition of enzymes like carbonic anhydrase II. nih.gov Furthermore, the presence of specific functional groups, such as hydrogen bond acceptors at appropriate positions, can significantly enhance inhibitory activity by forming key interactions with amino acid residues like asparagine. benthamdirect.com

Table 2: Key Molecular Descriptors and Their Influence on Sulfonamide Activity

| Descriptor Type | Specific Descriptor Examples | Influence on Biological Activity |

|---|---|---|

| Electronic | Electrophilicity (ω), HOMO/LUMO energies | Governs molecular reactivity and interaction capabilities. ekb.egnih.gov |

| Topological | Balaban Index (J), Randic Connectivity Index (χ) | Correlates with molecular shape and size, affecting binding. researchgate.net |

| Geometrical | Steric Parameters, Presence of H-bond acceptors | Determines the fit within the active site and specific interactions. benthamdirect.com |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a three-dimensional, atom-level view of how a ligand, such as a this compound derivative, interacts with its biological target.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is instrumental in the drug design process, allowing for the virtual screening of compound libraries and the prioritization of candidates for synthesis and testing. Docking algorithms calculate a scoring function, such as binding energy, to estimate the binding affinity of the ligand for the target. nih.govtbzmed.ac.ir For example, the discovery of this compound as an inhibitor of oxidative phosphorylation (OXPHOS) was followed by a lead optimization campaign where docking was used to guide the design of more potent analogs. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. ni.ac.rsnih.gov MD simulations provide insights into the stability of the binding mode predicted by docking and can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). tandfonline.compeerj.com These simulations have been used to confirm the stable binding of sulfonamide-based inhibitors in the active sites of enzymes like carbonic anhydrase and T-cell-restricted intracellular antigen-1 (TOPK), providing further evidence to support docking results. tbzmed.ac.irnih.govrsc.org

Table 3: Predicted Binding Affinities of Sulfonamide Derivatives from Computational Studies

| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Computational Method |

|---|---|---|---|---|

| Triazole Benzene (B151609) Sulfonamide | Carbonic Anhydrase IX | -9.2 | ~0.07 nM | Molecular Docking & MD rsc.org |

| Sulfonamide Derivative | Triose Phosphate Isomerase | -42.91 | Not Reported | MD with MM-PBSA peerj.com |

| Dichlorothiophene-2-sulfonamide | Cruzain | -26.10 | Not Reported | MD with MM/GBSA tandfonline.com |

A key strength of docking and MD simulations is their ability to reveal the specific non-covalent interactions that stabilize the ligand in the active site of a protein. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and coordination with metal ions. nih.govacs.org

For sulfonamide inhibitors of carbonic anhydrases, a canonical binding mode is frequently observed. The ionized sulfonamide group coordinates directly with the catalytic Zn(II) ion in the active site and forms hydrogen bonds with the side chain of a highly conserved threonine residue (Thr199). nih.gov The benzene ring and its substituents then extend into the active site cavity, forming additional interactions that determine the inhibitor's potency and isoform selectivity. acs.org

For example, crystallographic and docking studies of benzenesulfonamide derivatives targeting human carbonic anhydrase II (hCA II) have identified key interactions with residues such as Gln92, Val135, Leu198, and Thr200. rsc.orgnih.govunifi.it In other enzyme systems, such as TOPK, docking studies of disulfonamide inhibitors have shown crucial hydrogen bonds with residues like Lys46 and Asp169, as well as pi-alkyl interactions with Val169. tbzmed.ac.ir This detailed understanding of specific interactions is vital for structure-based drug design, allowing medicinal chemists to modify the ligand structure to enhance binding affinity and selectivity. benthamdirect.com

Theoretical Studies of Physiochemical Properties Relevant to Biological Functionality

DFT-based calculations can accurately predict the reactive sites of sulfonamides by analyzing conceptual DFT indices. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about intramolecular charge transfer between bonding and anti-bonding orbitals. indexcopernicus.com The calculation of HOMO and LUMO energies helps to understand the charge transfer that occurs within the molecule. indexcopernicus.com

Significant research has focused on the theoretical prediction of sulfonamide pKa values. acs.orgchemrxiv.org The acidity of the sulfonamide group is critical for its biological activity, as the deprotonated (anionic) form is typically the one that binds to the zinc ion in metalloenzymes like carbonic anhydrase. acs.org By combining high-level quantum chemistry calculations for gas-phase energies with implicit solvent models, researchers can predict pKa values with high accuracy, often within one unit of experimental values. acs.org These theoretical studies provide valuable data that facilitates a more direct comparison between simulation and experiment, aiding in the development of improved models for predicting the binding affinities of inhibitors. mdpi.comacs.org

Table 4: Calculated Physicochemical Properties for Representative Sulfonamides

| Compound | Property | Calculated Value | Significance | Method |

|---|---|---|---|---|

| Various Sulfonamides | pKa | Varies (e.g., 6-10) | Determines ionization state at physiological pH, crucial for binding. acs.org | Quantum Chemistry & Implicit Solvent Models acs.org |

| Anticoagulant Drugs | logP | 1 to 4 | Indicates lipophilicity, affecting absorption and distribution. mdpi.com | DFT mdpi.com |

| Benzene Sulfonamides | HOMO-LUMO Gap | Varies | Relates to chemical reactivity and kinetic stability. indexcopernicus.com | DFT/B3LYP indexcopernicus.com |

Prediction of Acidity (pKa) and Basicity

The acid dissociation constant (pKa) is a fundamental property that profoundly influences a molecule's pharmacokinetic profile, including its absorption, distribution, and target engagement. For the this compound scaffold, the two sulfonamide (-SO₂NH₂) groups are the primary acidic centers. The pKa values of these groups determine the molecule's state of ionization at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets.

Computational methods offer a powerful means to predict pKa values before a compound is synthesized. These approaches range from empirical methods to high-level quantum mechanical calculations. kyushu-u.ac.jp For sulfonamides, methods based on quantum chemistry, such as Density Functional Theory (DFT), are often employed. kyushu-u.ac.jp These calculations can determine the Gibbs free energy change of the deprotonation reaction, which is directly proportional to the pKa. kyushu-u.ac.jp